Triethylamine sulfamate

Description

Nomenclature and Structural Context within Sulfamate (B1201201) Chemistry

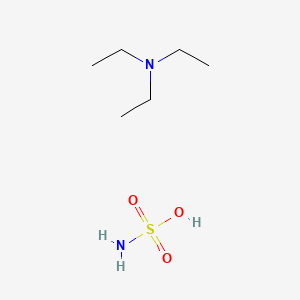

Triethylamine (B128534) sulfamate is an ammonium (B1175870) salt resulting from the acid-base reaction between triethylamine, a tertiary amine, and sulfamic acid. Systematically, it is named N,N-diethylethanamine;sulfamic acid. alfa-chemistry.com The compound is also referred to as triethylammonium (B8662869) sulfamate. alfa-chemistry.com It is identified by the CAS number 761-02-4. alfa-chemistry.com

Structurally, the compound consists of a triethylammonium cation ([ (CH₃CH₂)₃NH]⁺) and a sulfamate anion ([H₂NSO₃]⁻). The formation of this salt places it within the broader class of sulfamates, which are compounds containing the sulfamate functional group (-SO₃NH₂). google.com These salts can be formed from various amines, and the choice of the amine, in this case, triethylamine, influences the salt's properties, such as its solubility in organic solvents. sci-hub.se The interaction between the triethylammonium cation and the sulfamate anion is a key feature of its chemical nature.

Table 1: Chemical Identifiers for Triethylamine Sulfamate

| Identifier | Value |

|---|---|

| Systematic Name | N,N-diethylethanamine;sulfamic acid alfa-chemistry.com |

| Common Name | Triethylammonium sulfamate alfa-chemistry.com |

| CAS Number | 761-02-4 alfa-chemistry.com |

| Molecular Formula | C₆H₁₈N₂O₃S chemsrc.com |

| Molecular Weight | 198.28 g/mol alfa-chemistry.com |

| InChI Key | DQMFXGQHSPWNOA-UHFFFAOYSA-N alfa-chemistry.com |

| Canonical SMILES | CCN(CC)CC.NS(=O)(=O)O alfa-chemistry.com |

Significance of Triethylamine as a Precursor and Base in Organic Synthesis

Triethylamine (N(CH₂CH₃)₃) is a widely used organic base in chemical synthesis. wikipedia.org Its primary role is to act as an acid scavenger in reactions that produce hydrogen halides, such as the formation of esters and amides from acyl chlorides. wikipedia.org The pKa of protonated triethylamine is 10.75, making it a suitable base for many organic reactions. wikipedia.org

As a precursor, triethylamine reacts with acids to form various triethylammonium salts. wikipedia.org The reaction with sulfamic acid to produce this compound is a straightforward acid-base neutralization. google.com This reaction is often exothermic and is typically carried out in a solvent like dichloromethane. google.com The resulting triethylammonium sulfamate can then be used as a reagent in subsequent synthetic steps, demonstrating the role of triethylamine in generating functionalized intermediates. nih.gov Triethylamine is also a precursor in the production of quaternary ammonium compounds, which have applications as textile auxiliaries and dyes. wikipedia.org

Overview of Academic Research Trends on Sulfamate Salts and Ionic Systems

Research into sulfamate salts and related ionic systems has been driven by their diverse potential applications. Sulfamates, in general, are investigated for a range of biological activities, including potential anticancer, antiviral, and antimicrobial properties. google.com

A significant trend in recent chemical research is the study of protic ionic liquids (PILs), which are formed by the proton transfer from a Brønsted acid to a Brønsted base. rsc.org Triethylammonium-based salts, such as triethylammonium hydrogen sulfate (B86663), are prominent examples of PILs. researchgate.netresearchgate.net These PILs are explored for their applications as "green" solvents and catalysts in various organic transformations, including multicomponent reactions and biomass processing. acs.org While distinct from this compound, the research on these related PILs provides a broader context for the interest in triethylammonium salts. Studies often focus on their physicochemical properties like conductivity, viscosity, and thermal stability. researchgate.netresearchgate.net

A notable research application for this compound is its use as a starting material for the synthesis of N-substituted sulfamate esters. nih.gov This methodology involves the activation of the triethylammonium sulfamate salt, followed by reaction with various alcohols and amines to produce a diverse range of sulfamate and sulfamide (B24259) products. nih.gov

Interdisciplinary Research Scope for this compound

The applications and research surrounding this compound and related compounds extend across several scientific disciplines.

Industrial Chemistry: A primary application of this compound is as an intermediate in the production of the artificial sweetener acesulfame (B1210027) potassium. google.com In this process, sulfamic acid and triethylamine are reacted to form the triethylammonium sulfamate salt, which then reacts with diketene. google.comresearchgate.net This highlights its role in large-scale chemical manufacturing.

Organic Synthesis and Catalysis: As demonstrated by its use in preparing sulfamate esters, this compound is a valuable tool for synthetic organic chemists. nih.gov The related triethylammonium hydrogen sulfate has been shown to be an efficient catalyst for various organic reactions, suggesting potential catalytic applications for this compound as well. acs.org

Medicinal Chemistry and Biotechnology: The broader class of sulfamates is of significant interest in drug discovery due to their diverse biological activities. google.commcmaster.ca The ability to synthesize novel sulfamate-containing molecules using this compound as a precursor provides a pathway for developing new therapeutic agents. nih.gov

Materials Science and Electrochemistry: Protic ionic liquids based on the triethylammonium cation are being investigated as potential electrolytes in electrochemical devices like fuel cells due to their ionic conductivity. researchgate.netresearchgate.net While specific research on this compound in this area is less common, the general interest in triethylammonium-based ionic systems points to potential future applications in materials science.

Detailed Research Findings

Recent research has highlighted a practical and efficient method for the synthesis of N-substituted sulfamate esters using triethylammonium sulfamate as a key reagent. In a study, various amines were first converted to their corresponding sulfamic acid salts. The triethylammonium sulfamate salt, prepared from 2,2,2-trifluoroethylamine, was then activated and reacted with a range of nucleophiles, including alcohols and other amines, to furnish the desired sulfamate esters and unsymmetrically substituted sulfamides. nih.gov

The general procedure involves the reaction of an amine with a sulfur trioxide pyridine (B92270) complex in the presence of triethylamine to form the triethylammonium sulfamate salt. nih.gov This salt is then activated and reacts with an alcohol or amine to yield the final product. nih.gov The table below summarizes the yields for the synthesis of various sulfamate esters from triethylammonium sulfamate and different alcohols under optimized reaction conditions. nih.gov

Table 2: Synthesis of Sulfamate Esters from Triethylammonium Sulfamate and Various Alcohols

| Alcohol (Nucleophile) | Product | Yield (%) |

|---|---|---|

| n-Pentanol | Pentyl (2,2,2-trifluoroethyl)sulfamate | 95 nih.gov |

| Cyclohexanol | Cyclohexyl (2,2,2-trifluoroethyl)sulfamate | 85 |

| 1-Adamantanol | Adamantan-1-yl (2,2,2-trifluoroethyl)sulfamate | 60 |

| Benzyl alcohol | Benzyl (2,2,2-trifluoroethyl)sulfamate | 87 |

| p-Methoxybenzyl alcohol | 4-Methoxybenzyl (2,2,2-trifluoroethyl)sulfamate | 91 |

| p-Hydroxybenzonitrile | 4-Cyanophenyl (2,2,2-trifluoroethyl)sulfamate | 81 |

General reaction conditions: 1.0 equiv alcohol, 1.5 equiv triethylammonium 2,2,2-trifluoroethyl sulfamate, CH₂Cl₂, 3.0 equiv Et₃N, Tf₂O (1.5 equiv), Ph₃PO (1.65 equiv), 18 h, −78→ 22°C. nih.gov

This research demonstrates the utility of this compound as a versatile and easily handled precursor for generating a library of sulfamate-containing compounds, which are of interest for their potential applications in medicinal chemistry and materials science.

Properties

CAS No. |

761-02-4 |

|---|---|

Molecular Formula |

C6H18N2O3S |

Molecular Weight |

198.29 g/mol |

IUPAC Name |

N,N-diethylethanamine;sulfamic acid |

InChI |

InChI=1S/C6H15N.H3NO3S/c1-4-7(5-2)6-3;1-5(2,3)4/h4-6H2,1-3H3;(H3,1,2,3,4) |

InChI Key |

DQMFXGQHSPWNOA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.NS(=O)(=O)O |

Origin of Product |

United States |

**synthetic Methodologies for Triethylamine Sulfamate and Analogous Structures**

Direct Synthesis Approaches

The most straightforward methods for preparing triethylamine (B128534) sulfamate (B1201201) involve the direct interaction of its constituent acid and base or the use of triethylamine in sulfamoylation and sulfation reactions.

The formation of triethylamine sulfamate is a classic acid-base neutralization reaction. This process involves the proton transfer from the acidic sulfamic acid to the basic triethylamine. The reaction is typically exothermic and yields the corresponding ammonium (B1175870) sulfamate salt. google.com

A common procedure involves dissolving sulfamic acid and triethylamine in a suitable solvent, such as dichloromethane. google.com The triethylamine solution is added to the sulfamic acid solution, controlling the temperature of the exothermic reaction. google.com The resulting product is the triethylammonium (B8662869) salt of sulfamic acid, often referred to as an ammonium sulfamate solution. google.com The mass ratio of sulfamic acid to triethylamine is typically controlled to ensure the system becomes alkaline, indicating the complete neutralization of the acid. google.com

An analogous and well-documented reaction is the synthesis of triethylammonium hydrogen sulfate (B86663), an ionic liquid, which is prepared via a simple one-step neutralization of triethylamine with sulfuric acid. researchgate.netmatec-conferences.org This reaction is also a straightforward acid-base process, highlighting the general principle of reacting triethylamine with a strong acid to form the corresponding salt. researchgate.netmatec-conferences.org

Table 1: Parameters for the Synthesis of Acetoacetamide-N-sulfonic acid triethylamine salt via Amination google.com

| Reactant 1 | Reactant 2 | Solvent | Molar Ratio (Diketene:DCM) | Temperature Control | System pH | Product |

|---|---|---|---|---|---|---|

| Sulfamic Acid | Triethylamine | Dichloromethane (DCM) | 1:8 | 20-30 °C | Alkalescent | Ammonium Sulfamate Solution |

This table outlines the reaction conditions for the initial amination step to form the this compound intermediate.

Triethylamine is widely employed as a base in organic synthesis, particularly in reactions that produce strong acids as byproducts. chemeurope.comwikipedia.org In the context of sulfamate synthesis, triethylamine is frequently used in sulfamoylation reactions involving sulfamoyl chloride. researchgate.net The primary role of triethylamine in this process is to act as an acid scavenger, neutralizing the hydrogen chloride (HCl) that is generated during the reaction of an alcohol with sulfamoyl chloride. chemeurope.comresearchgate.net

The reaction is generally represented as: R-OH + H₂NSO₂Cl + Et₃N → R-OSO₂NH₂ + Et₃NH⁺Cl⁻

This removal of HCl from the reaction mixture is crucial for driving the reaction to completion. chemeurope.com Various bases can be used for this purpose, but triethylamine is a common choice. researchgate.net The final products, such as 5'-O-sulfamoyl derivatives of nucleosides, have been isolated as triethylammonium salts following chromatographic purification where triethylamine was used in the eluent. researchgate.net

The triethylamine-sulfur trioxide complex ((CH₃CH₂)₃N·SO₃), also known as triethylsulfoammonium betaine (B1666868) (TESAB), is a versatile and widely used sulfating agent. nih.govsigmaaldrich.com This complex serves as a key reagent for the sulfation of a broad range of small organic molecules, including alcohols, phenols, flavonoids, polysaccharides, proteins, and steroids. nih.govpharmaffiliates.com It is valued for its efficacy in introducing sulfate groups onto hydroxyl functionalities. nih.gov

The complex acts as a sulfur trioxide donor. Its use in sulfation reactions is one of the most common methods for this type of transformation. nih.gov For instance, the sulfation of polyphenolic flavonoids such as protocatechuic acid, quercetin, and catechin (B1668976) has been successfully achieved using the Et₃N·SO₃ complex. nih.gov The reagent is also used in the synthesis of anticoagulant glycosides, anticancer agent derivatives, and colon-specific prodrugs like dexamethasone (B1670325) 21-sulfate sodium. sigmaaldrich.com

Table 2: Applications of Triethylamine-Sulfur Trioxide Complex (TESAB) in Sulfation nih.govsigmaaldrich.com

| Substrate Class | Specific Examples | Application of Sulfated Product |

|---|---|---|

| Flavonoids | Protocatechuic acid, Quercetin, Catechin | Lowering pro-inflammatory cytokines |

| Polysaccharides | General Polysaccharides | Anticoagulant and antiplatelet agents |

| Steroids | Methylprednisolone, Dexamethasone | Colon-specific prodrugs |

| Proteins | General Proteins | Not Specified |

| Narciclasine Derivatives | Not Specified | Anticancer agents |

This table summarizes the diverse applications of the triethylamine-sulfur trioxide complex as a sulfating reagent for various classes of organic molecules.

Synthesis through Derived and Mechanistically Related Pathways

Beyond direct synthesis, the triethylammonium sulfamate moiety or analogous structures can be formed as part of more intricate reaction sequences.

In certain complex organic transformations, such as annulation cascade reactions, triethylamine can be used as a base to facilitate the reaction of sulfamate-derived cyclic imines. An example is the (3 + 2) cycloaddition triggered annulation of sulfamate-derived cyclic imines with glycine (B1666218) aldimino esters to synthesize 1,3-benzoxazepine frameworks. nih.gov While the primary focus of such reactions is the construction of the complex heterocyclic product, the use of an amine base like triethylamine is critical. nih.gov In these mechanistic pathways, the triethylamine acts as a proton acceptor, becoming protonated to form the triethylammonium cation. If the sulfamate group or another acidic proton is present, this can result in the in-situ formation of a triethylammonium salt as a component of the reaction mixture.

A general and effective method to access N-substituted sulfamate esters involves the activation of N-substituted sulfamic acid salts, where triethylamine plays a crucial role as a base. acs.orgnih.gov This approach begins with the preparation of sulfamic acid salts from various amines (anilines, primary, and secondary amines) and a sulfur trioxide source, such as the sulfur trioxide pyridine (B92270) complex. acs.org

In the subsequent esterification step, the sulfamic acid salt is reacted with an alcohol in the presence of an activating agent (e.g., triphenylphosphine (B44618) ditriflate) and triethylamine. acs.orgnih.gov Triethylamine is typically used in excess to facilitate the reaction. acs.org The methodology is effective for a wide range of alcohols, including primary and secondary aliphatic alcohols and phenols, yielding the corresponding sulfamate esters in modest to excellent yields. nih.gov

Table 3: Synthesis of N-Substituted Sulfamate Esters Using Triethylamine acs.org

| Sulfamic Acid Salt | Nucleophile (Alcohol) | Activating Agent | Base | Base Stoichiometry (equiv.) | Product |

|---|---|---|---|---|---|

| 2,2,2-trifluoroethylsulfamic acid salt | n-pentanol | Triphenylphosphine ditriflate | Et₃N | 3.0 | N-(2,2,2-trifluoroethyl) sulfamate ester |

| N-phenylsulfamic acid salt | Various alcohols/phenols | Triphenylphosphine ditriflate | Et₃N | 3.0 | N-phenyl sulfamate esters |

| N-alkylsulfamic acid salts | Various alcohols/phenols | Triphenylphosphine ditriflate | Et₃N | 3.0 | N-alkyl sulfamate esters |

This table illustrates the general conditions for the synthesis of N-substituted sulfamate esters, highlighting the role of triethylamine as a key base in the reaction.

Methodologies for Sulfonamide and Sulfamoyl Fluoride (B91410) Syntheses Employing Triethylamine

Triethylamine (Et3N) is a versatile and widely employed organic base in the synthesis of various sulfur-containing compounds, including sulfonamides and sulfamoyl fluorides. wikipedia.org Its primary role is to act as a proton scavenger, neutralizing acidic byproducts generated during the reaction, thereby facilitating the desired transformations. wikipedia.org This section details specific methodologies where triethylamine is integral to the synthesis of these important functional groups.

Sulfonamide Synthesis

The traditional and most common method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net Triethylamine is frequently used as a base in this reaction to neutralize the hydrogen chloride (HCl) that is formed, driving the reaction to completion. wikipedia.org

Beyond this classic application, more advanced methodologies have been developed that utilize triethylamine. One such method is the one-pot synthesis of sulfonamides from amine-derived sulfonate salts. This approach employs cyanuric chloride as an activator in anhydrous acetonitrile, with triethylamine serving as the base. The reaction proceeds at room temperature and offers good to excellent yields for a variety of substrates, including alkyl, aryl, and cyclic amines. organic-chemistry.orgorganic-chemistry.org The process is advantageous as it avoids the use of harsh or toxic reagents often associated with traditional methods. organic-chemistry.org

Triethylamine is also crucial in the preparation of specialized reagents for sulfonamide synthesis. For instance, it is used in the one-step synthesis of N-sulfinyl-O-(tert-butyl)hydroxylamine from O-tert-butylhydroxylamine hydrochloride and thionyl chloride. This resulting reagent readily reacts with various aryl organometallic nucleophiles to produce primary sulfonamides in high yields. nih.gov

Below is a data table summarizing various research findings on sulfonamide synthesis employing triethylamine.

| Methodology | Key Reagents | Role of Triethylamine | Substrate Scope | Yields | Reference |

|---|---|---|---|---|---|

| Reaction of Amine-Derived Sulfonate Salts | Cyanuric chloride, Anhydrous acetonitrile | Base | Structurally diverse primary and secondary amines (alkyl, aryl, cyclic) | Good to excellent (up to 90%) | organic-chemistry.org |

| From Primary Amines via N-sulfinyl-O-(tert-butyl)hydroxylamine | Thionyl chloride, O-tert-butylhydroxylamine hydrochloride (for reagent prep) | Base in reagent preparation | Aryl organometallic nucleophiles | High yields | nih.gov |

| In situ Reduction of Sulfonyl Chlorides | Triphenylphosphine (PPh3) | Base | Aliphatic and aromatic amines | Moderate to good (e.g., 62% for N-benzyl-p-toluenesulfinamide) | nih.gov |

Sulfamoyl Fluoride Synthesis

The synthesis of sulfamoyl fluorides, which are valuable precursors in "click chemistry" and drug discovery, can also be facilitated by triethylamine and its derivatives. mdpi.com The Sulfur(VI)-Fluoride Exchange (SuFEx) reaction is a powerful tool for creating S-F bonds. rsc.org

In the synthesis of unsymmetrical sulfamides via SuFEx, a sulfamoyl fluoride intermediate is reacted with an amine. While other bases can be used, triethylamine was found to afford yields comparable to stronger bases like DBU in the coupling of a sulfamoyl fluoride with an amine to form the corresponding sulfamide (B24259). rsc.org

Furthermore, a derivative of triethylamine, triethylamine trihydrofluoride (Et3N·3HF), serves as a safe and effective liquid fluoride source for the electrochemical synthesis of sulfonyl fluorides. researchgate.netchemicalbook.com This method allows for the preparation of a series of sulfonyl fluorides from air-stable and non-volatile sulfinic salts without the need for an external oxidant. researchgate.net This electrochemical approach demonstrates broad functional group tolerance, accommodating amino acids, heterocycles, and halides. researchgate.net

The following table presents research findings on sulfamoyl fluoride synthesis involving triethylamine.

| Methodology | Key Reagents | Role of Triethylamine/Derivative | Substrate Scope | Yields | Reference |

|---|---|---|---|---|---|

| Electrochemical Synthesis | Aryl/Alkyl sulfinic salts | Triethylamine trihydrofluoride (Et3N·3HF) as fluoride source | Aryl and alkyl sulfinic salts with various functional groups | Moderate to good | researchgate.net |

| SuFEx Click Chemistry for Unsymmetrical Sulfamides | Sulfamoyl fluoride, Primary amines | Base | Benzylamine and other primary amines | Good (comparable to DBU) | rsc.org |

**structural Elucidation and Advanced Spectroscopic Characterization of Triethylamine Sulfamate Systems**

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of the triethylammonium (B8662869) and sulfamate (B1201201) ions.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For triethylamine (B128534) sulfamate, the spectrum is a composite of the absorption bands from both the triethylammonium cation and the sulfamate anion.

The protonation of triethylamine to form the triethylammonium cation introduces a key vibrational mode: the N-H bond stretch. This appears as a strong and broad band, a characteristic feature for ammonium (B1175870) salts. mdpi.com The ethyl groups of the cation exhibit characteristic C-H stretching and bending vibrations. The sulfamate anion contributes distinct vibrations from its sulfonyl (SO₃) and amino (NH₂) groups. The key absorption bands observed in the FTIR spectrum of triethylamine sulfamate are detailed in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Associated Ion/Group |

|---|---|---|

| ~3445 | N-H Stretching | Triethylammonium [(CH₃CH₂)₃NH]⁺ |

| ~2945 | -CH₂- Stretching | Triethylammonium [(CH₃CH₂)₃NH]⁺ |

| 1380-1400 | Asymmetric S=O Stretching | Sulfamate [H₂NSO₃]⁻ |

| ~1203 | C-N Stretching | Triethylammonium [(CH₃CH₂)₃NH]⁺ |

| 1050-1070 | Symmetric S=O Stretching | Sulfamate [H₂NSO₃]⁻ |

Data compiled from representative spectra of triethylammonium salts and sulfamate-containing compounds. mdpi.comresearchgate.net

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations and provides valuable information about the skeletal structure of molecules.

In this compound, the symmetric stretching of the S=O bonds in the sulfamate anion is expected to produce a strong and distinct Raman signal. The C-C and C-N skeletal vibrations of the triethylammonium cation are also readily observable. Studies involving triethylamine as a solvent have shown that interactions with the nitrogen atom can significantly influence the Raman spectra of solvated molecules, indicating that Raman is a sensitive probe of the cation's local environment. nih.govchemrxiv.org

| Raman Shift (cm⁻¹) | Vibrational Mode | Associated Ion/Group |

|---|---|---|

| 2800-3000 | C-H Stretching | Triethylammonium [(CH₃CH₂)₃NH]⁺ |

| ~1450 | CH₂ Bending | Triethylammonium [(CH₃CH₂)₃NH]⁺ |

| ~1060 | Symmetric S=O Stretching | Sulfamate [H₂NSO₃]⁻ |

| ~890 | C-C Skeletal Stretch | Triethylammonium [(CH₃CH₂)₃NH]⁺ |

Expected Raman shifts based on analysis of triethylamine and sulfamate-containing structures. researchgate.netchemicalbook.com

**theoretical and Computational Chemistry of Triethylamine Sulfamate**

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are indispensable for probing the intrinsic properties of the triethylamine (B128534) sulfamate (B1201201) ion pair at the electronic level. These calculations, performed on isolated ion pairs in the gas phase, reveal the nature of the chemical bonding, the strength of intermolecular forces, and the energetics of proton transfer.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecular systems. researchgate.net For triethylamine sulfamate, DFT calculations are crucial for determining optimized geometries, vibrational frequencies, and the distribution of electron density. Studies on similar [TEA]+-based ionic liquids have successfully used DFT methods, such as B3LYP, to characterize the ground state. acs.orgresearchgate.net

In the this compound ion pair, the primary interaction is the hydrogen bond formed between the acidic proton on the triethylammonium (B8662869) cation (N-H+) and an oxygen atom of the sulfamate anion. nih.govacs.org DFT calculations on analogous systems, such as triethylammonium trifluoroacetate (B77799) and triethylammonium methanesulfonate, have shown that this N-H+⋯O interaction is the dominant binding motif. acs.orgunito.it The optimized geometry would reveal the precise bond lengths and angles of this hydrogen bond. For instance, the proton-acceptor distance is a key parameter; in related [TEA]+ PILs, these distances have been calculated to be in the range of 1.6 to 1.7 Å. acs.org

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, would likely show a significant charge transfer from the sulfamate anion to the triethylammonium cation, quantifying the ionic nature of the interaction. researchgate.net Furthermore, DFT can be used to predict spectroscopic properties, such as infrared (IR) vibrational frequencies. A key feature would be the red-shift of the N-H stretching frequency upon hydrogen bond formation, a hallmark of such interactions. researchgate.net

Table 1: Representative DFT-Calculated Properties for a [TEA]+-Anion System (Data extrapolated from analogous systems)

| Property | Representative Value | Method/Basis Set | Reference |

| H-bond Distance (N-H+⋯O) | ~1.65 Å | D-B3LYP/def2-TZVP | acs.org |

| Ion Pair Binding Energy | -100 to -120 kcal/mol | CCSD(T) // DFT | acs.org |

| Charge Transfer (Anion to Cation) | ~0.1 - 0.2 e | Natural Atomic Orbitals | acs.org |

For higher accuracy in energetic predictions, ab initio methods beyond standard DFT, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), are employed. dntb.gov.ua These methods provide a more rigorous treatment of electron correlation, which is crucial for accurately describing non-covalent interactions like hydrogen bonding.

Ab initio computations carried out on gas-phase dimers of similar triethylammonium-based PILs show that the protonation of triethylamine by a strong acid is a spontaneous process. acs.orgunito.it This indicates that in the gas phase, the ion pair is significantly more stable than the neutral pair (triethylamine and sulfamic acid). High-level calculations, such as CCSD(T), can precisely quantify the binding energy of the ion pair. For example, in systems with the [TEA]+ cation, the electrostatic energy is found to be the largest contribution to the binding energy, with exchange and dispersion forces playing a lesser, but still significant, role. acs.org

These high-accuracy methods are also essential for calculating properties like proton affinity and ionization potential, which are fundamental to understanding the chemical reactivity and stability of the constituent ions. dntb.gov.ua

The interaction between the triethylammonium cation and the sulfamate anion is dominated by a strong N-H+⋯O hydrogen bond. nih.govacs.org Quantum chemical analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the nature of this bond. QTAIM analysis would likely reveal a bond critical point between the hydrogen and oxygen atoms, with an electron density and Laplacian value characteristic of a strong, predominantly electrostatic hydrogen bond. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static, gas-phase picture, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of this compound in a condensed phase (i.e., as a liquid). acs.orgnih.gov MD simulations model the movements of atoms and molecules over time, providing insights into structural organization, transport properties, and the stability of ion pairs.

MD simulations, often employing force fields derived from ab initio calculations, can model the liquid state of this compound. acs.orgdntb.gov.ua These simulations allow for the calculation of radial distribution functions (RDFs), which describe the probability of finding one atom or molecule at a certain distance from another. The RDF between the nitrogen of the [TEA]+ cation and the sulfur of the sulfamate anion would show a sharp peak at a short distance, indicating the formation of stable, long-lived ion pairs in the liquid state. acs.org

Table 2: Representative Parameters from Molecular Dynamics Simulations of a [TEA]+-Based PIL (Data extrapolated from analogous systems)

| Parameter | Description | Typical Finding | Reference |

| Cation-Anion RDF | Describes the proximity of ion pairs. | Sharp first peak indicating stable ion pairing. | acs.org |

| H-bond Lifetime | Average duration of a specific hydrogen bond. | On the order of picoseconds, indicating dynamic but persistent interactions. | acs.org |

| Diffusion Coefficient | Measure of ionic mobility in the liquid. | Varies with temperature, reflects liquid viscosity. | acs.org |

A key question in protic ionic liquids is the extent of proton transfer from the acid to the base. nih.gov The equilibrium can be represented as:

(C₂H₅)₃N + H₂NSO₃H ⇌ [(C₂H₅)₃NH]+[H₂NSO₃]⁻

For PILs formed from a strong acid and a strong base, the equilibrium lies far to the right, resulting in a fully ionized liquid. nih.gov Ab initio computations on several [TEA]+-based PILs confirm that the proton transfer is spontaneous and quantitative. acs.orgunito.it

MD simulations can be used to study the dynamics of this proton transfer. In particular, ab initio MD (AIMD) or reactive force fields can model the breaking and forming of chemical bonds. However, for systems where the proton is strongly localized on the amine, standard MD simulations have shown a complete absence of back-proton transfer over simulation timescales of hundreds of picoseconds. nih.gov This suggests that for this compound, the proton is stably located on the triethylamine, forming a distinct and stable triethylammonium cation. The dynamics of the acidic proton are often of interest, with studies on similar systems revealing complex sub-diffusive motions that are linked to rotational movements of the ions. acs.orgresearchgate.net

Advanced Topological and Orbital Analyses

Advanced computational methods provide profound insights into the electronic structure and stability of molecular systems. For this compound, techniques such as the Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), Reduced Density Gradient (RDG), and Atom-Centered Density Matrix Propagation (ADMP) are employed to deliver a detailed picture of bonding, non-covalent interactions, and thermal behavior at the quantum mechanical level.

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for partitioning a molecule's electron density into atomic basins, allowing for a quantitative description of chemical bonds. amercrystalassn.orgwikipedia.orguni-rostock.de This analysis focuses on the topological features of the electron density (ρ(r)), particularly the bond critical points (BCPs) where the gradient of the electron density is zero. researchgate.net The properties at these BCPs, such as the electron density itself (ρ(r)b), its Laplacian (∇²ρ(r)b), and the total energy density (H(r)b), are used to classify the nature and strength of interatomic interactions. researchgate.netresearchgate.net

For this compound, [Et₃NH]⁺[SO₃NH₂]⁻, QTAIM analysis is critical for distinguishing between different types of chemical bonds present in the ionic salt. The key interactions include the covalent bonds within the triethylammonium cation (C-C, C-N, N-H) and the sulfamate anion (S-N, S-O), as well as the crucial ionic and hydrogen bonding interactions between the cation and anion.

Covalent Bonds: For shared-shell interactions, such as the C-C, C-N, N-H, S-O, and S-N bonds, QTAIM analysis is expected to show a significant accumulation of electron density at the BCP (high ρ(r)b) and a negative Laplacian (∇²ρ(r)b < 0). A negative total energy density (H(r)b < 0) further confirms the covalent character of these bonds.

Ionic and Hydrogen Bonds: For closed-shell interactions, which include the ionic attraction and the N-H···O hydrogen bonds between the triethylammonium and sulfamate ions, the topological parameters are distinctly different. These interactions are characterized by low electron density at the BCP (low ρ(r)b), a positive Laplacian (∇²ρ(r)b > 0), and a total energy density (H(r)b) that is typically close to zero or slightly positive. acs.org The positive Laplacian indicates a depletion of electron density at the critical point, which is characteristic of interactions between closed-shell systems.

Theoretical studies on similar triethylamine-based salts confirm that proton transfer from the acid to triethylamine results in the formation of an ion pair, which can be characterized using QTAIM to analyze the properties of the hydrogen bonds formed. acs.org

Below is an illustrative data table summarizing the expected QTAIM parameters for the principal bonds in this compound, derived from computational analysis.

| Interaction Type | Bond | Electron Density ρ(r)b (a.u.) | Laplacian ∇²ρ(r)b (a.u.) | Total Energy Density H(r)b (a.u.) | Bond Characterization |

| Covalent | C-C | ~0.25 | ~ -0.70 | Negative | Shared-shell |

| Covalent | C-N | ~0.28 | ~ -0.85 | Negative | Polar Covalent |

| Covalent | N⁺-H | ~0.34 | ~ -1.80 | Negative | Polar Covalent |

| Covalent | S-O | ~0.30 | ~ +0.90 | Negative | Polar Covalent (Zwitterionic) |

| Covalent | S-N | ~0.20 | ~ +0.50 | Negative | Polar Covalent (Zwitterionic) |

| Hydrogen Bond | N⁺-H···O | ~0.03 | ~ +0.10 | Slightly Positive | Closed-shell |

Note: The data presented are representative values based on theoretical principles and data for analogous systems. Actual values would be obtained from specific quantum chemical calculations on this compound.

To further elucidate the electronic structure, Electron Localization Function (ELF) and Reduced Density Gradient (RDG) analyses are utilized. These methods provide complementary information on electron pairing and non-covalent interactions, respectively.

Electron Localization Function (ELF)

The ELF is a powerful tool for visualizing regions of high electron pair probability in a molecule, providing a chemically intuitive map of core electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr The ELF is a scalar function, typically scaled from 0 to 1, where high values (approaching 1) correspond to a high degree of electron localization, characteristic of covalent bonds and lone pairs. aps.org In contrast, regions of low ELF values indicate areas of delocalized electrons or boundaries between localized domains. jussieu.fr

In this compound, ELF analysis would clearly delineate the covalent framework of both the triethylammonium cation and the sulfamate anion. Attractors and basins of the ELF field would correspond to:

Core Basins: Surrounding the C, N, O, and S nuclei.

Valence Basins:

Disynaptic basins located between bonded atoms (C-C, C-N, N-H, S-O, S-N), representing the shared electron pairs of covalent bonds.

Monosynaptic basins corresponding to the lone pairs on the oxygen and nitrogen atoms of the sulfamate anion.

The region between the cation and anion would exhibit very low ELF values, consistent with the depletion of electron density characteristic of an ionic interaction.

Reduced Density Gradient (RDG) Analysis

RDG analysis is a technique specifically designed to identify and visualize weak, non-covalent interactions (NCIs) by analyzing the relationship between the electron density (ρ) and its reduced gradient (s). chemrxiv.orgnih.gov The analysis generates 3D isosurfaces that map the regions of these interactions. A scatterplot of RDG versus sign(λ₂)ρ is used to characterize them:

Strong Attractive Interactions (Hydrogen Bonds): Appear as spikes with large, negative sign(λ₂)ρ values.

Weak Attractive Interactions (van der Waals): Appear as spikes near sign(λ₂)ρ ≈ 0.

Strong Repulsive Interactions (Steric Clash): Appear as spikes with large, positive sign(λ₂)ρ values. researchgate.net

The following table summarizes the expected findings from ELF and RDG analyses.

| Analysis | Feature | Expected Location | Interpretation |

| ELF | High ELF Value (η ≈ 0.8-0.9) | Between C-C, C-N, N-H, S-O, S-N atoms | Covalent bonding basins |

| ELF | High ELF Value (η ≈ 0.8-0.9) | Around O and N atoms of sulfamate | Lone pair basins |

| ELF | Low ELF Value (η < 0.2) | Inter-ionic region | Electron-depleted region, ionic character |

| RDG | Isosurface with sign(λ₂)ρ < 0 | Between N-H (cation) and O (anion) | Strong attractive N-H···O hydrogen bond |

| RDG | Isosurface with sign(λ₂)ρ ≈ 0 | Between ethyl groups and sulfamate anion | van der Waals interactions |

| RDG | Isosurface with sign(λ₂)ρ > 0 | Crowded regions within the cation | Steric repulsion |

Note: The data presented are qualitative predictions based on the theoretical framework of ELF and RDG.

Atom-Centered Density Matrix Propagation (ADMP) is a first-principles molecular dynamics method that allows for the simulation of a system's evolution over time. wayne.edu Unlike classical molecular dynamics, ADMP propagates the electronic degrees of freedom (the density matrix) simultaneously with the nuclear positions, providing an ab initio description of the potential energy surface. researchgate.net This makes it a suitable method for studying thermal stability and decomposition mechanisms without pre-defined reactive force fields.

To assess the thermal stability of this compound, a series of ADMP simulations would be performed at different temperatures. The simulation would start from an optimized geometry and track the trajectories of all atoms over a period of picoseconds. wayne.edu Key metrics for assessing stability include:

Potential Energy Fluctuations: Stable systems exhibit relatively small fluctuations in potential energy around an average value. A sudden, sustained increase in potential energy can signify the onset of a decomposition reaction.

Root-Mean-Square Deviation (RMSD): The RMSD of the atomic positions relative to the initial structure is monitored. A large and increasing RMSD at higher temperatures indicates significant structural deformation or dissociation.

Bond Length Analysis: Monitoring the lengths of key bonds, particularly the N⁺-H bond and the S-N bond, can reveal the initial steps of decomposition. For example, proton transfer from the cation back to the anion or fragmentation of the sulfamate group would be observable as a function of simulation time.

A hypothetical study might involve simulations at 300 K, 400 K, 500 K, and 600 K. At lower temperatures, the ionic salt is expected to be stable, showing only vibrational motion. As the temperature increases, the simulations would likely reveal the temperature at which significant structural changes or bond-breaking events occur, providing an estimate of the decomposition temperature and potential reaction pathways.

An illustrative summary of potential ADMP findings is presented below.

| Simulation Temperature (K) | Average Potential Energy (Hartree) | RMSD after 10 ps (Å) | Observations |

| 300 | Stable fluctuations around -E₀ | ~0.5 | Stable ionic pair; only vibrational and rotational motion observed. |

| 400 | Stable fluctuations around -E₀ + ΔE₁ | ~0.8 | Increased amplitude of vibrations; structure remains intact. |

| 500 | Gradual increase over simulation time | > 2.0 | Onset of instability; significant structural distortion; intermittent elongation of N⁺-H bond. |

| 600 | Sharp increase followed by erratic behavior | > 4.0 | Rapid decomposition; observation of proton transfer and potential S-N bond cleavage. |

Note: The data presented are hypothetical and serve to illustrate the type of results obtained from ADMP simulations for thermal stability analysis.

**mechanistic Investigations of Triethylamine Sulfamate Reactivity and Function**

Reaction Mechanisms in Organic Synthesis Mediated by Triethylamine (B128534) Sulfamate (B1201201)

In the context of organic synthesis, the term "triethylamine sulfamate" can refer to the salt formed from triethylamine and sulfamic acid (triethylammonium sulfamate) or, more commonly in mechanistic discussions, to reaction systems where triethylamine is used in conjunction with a sulfating agent or a sulfamate-containing substrate. The mechanistic pathways are dictated by the specific nature of the reactants and the role of the triethylamine entity.

Triethylamine is a versatile catalyst that can operate through distinct mechanistic cycles, primarily as a Brønsted base or a nucleophilic catalyst. study.com

Brønsted Base Catalysis: As a Brønsted-Lowry base, triethylamine's primary role is to accept a proton. study.com Its lone pair of electrons on the nitrogen atom facilitates the deprotonation of acidic pro-nucleophiles, thereby increasing their effective concentration and nucleophilicity. This mode of action is central to many synthetic transformations. For instance, in intermolecular allylic C-H amination, catalytic amounts of a sterically hindered base like triethylamine are crucial for deprotonating N-tosylcarbamate nucleophiles. nih.gov This generates the anionic carbamate species required for the key C-N bond-forming step without inhibiting the electrophilic palladium catalyst. nih.gov The general catalytic cycle involves the base abstracting a proton from the nucleophile (Nu-H), which then attacks the electrophilic substrate. The resulting protonated triethylamine (Et₃NH⁺) is subsequently deprotonated in a later step to regenerate the catalyst for the next cycle.

Nucleophilic Catalysis: In nucleophilic catalysis, triethylamine directly participates in the reaction by attacking an electrophilic center to form a reactive intermediate. This intermediate is more susceptible to attack by a subsequent nucleophile than the original substrate. An example is the benzoylation of phenols, where triethylamine has been shown to catalyze the reaction through both a general base mechanism and a combined nucleophilic-general basic pathway. epa.gov In the nucleophilic pathway, triethylamine attacks the carbonyl carbon of benzoyl chloride to form a highly reactive N-benzoyl-triethylammonium intermediate. This intermediate is then readily attacked by the phenoxide ion. Triethylamine's ability to act as a nucleophile has also been observed in substitution reactions at heteroaromatic halides, where it can directly attack the carbon-halogen bond. mdpi.com

Condensation Reactions: Triethylamine is widely employed as a base catalyst to promote condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water. wikipedia.org A prominent example is the Knoevenagel condensation. In the synthesis of cinnamic acids via the Knoevenagel condensation of aromatic aldehydes and malonic acid, triethylamine serves as an effective base, replacing more hazardous catalysts like pyridine (B92270). rsc.org The mechanism involves the triethylamine-mediated deprotonation of the active methylene compound (malonic acid), generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final condensed product. jmaterenvironsci.commasterorganicchemistry.com Triethylamine's role is crucial for facilitating the initial C-C bond formation. jmaterenvironsci.com

Annulation Reactions: Annulation reactions, which involve the formation of a new ring, can be mediated by systems involving sulfamate derivatives, often requiring a base like triethylamine. For instance, [3+2]-annulation reactions are a powerful tool for synthesizing five-membered nitrogen heterocycles. chim.it In syntheses involving sulfamate-derived cyclic imines, a base is typically required to generate the nucleophilic species. The mechanism of these cascade reactions involves ring-forming and ring-breaking events, where the sulfamate moiety plays a key role in the structure of the reactant, guiding the stereochemical and regiochemical outcome of the annulation. nih.gov

One of the most significant applications of triethylamine in this context is through the triethylamine-sulfur trioxide complex (Et₃N·SO₃) . This adduct is a stable, easy-to-handle, and effective sulfating agent for a wide range of organic molecules. nih.govnih.gov

The complex is formed by the reaction of the Lewis base, triethylamine, with the Lewis acid, sulfur trioxide (SO₃). nih.gov This complexation moderates the extreme reactivity of free SO₃. The sulfation mechanism involves the nucleophilic attack of a hydroxyl or amino group of the substrate on the sulfur atom of the Et₃N·SO₃ complex. This attack results in the transfer of the sulfonyl group (–SO₃) to the substrate, forming a sulfate (B86663) or sulfamate ester, respectively. Triethylamine is released during this process. Recent crystallographic studies have suggested that the complex exists as a triethylsulfoammonium betaine (B1666868) (TESAB), featuring a formal N-S bond rather than a dative bond. bham.ac.ukresearchgate.net This structural insight suggests a mechanism where a nucleophile (e.g., DMSO in the Parikh-Doering oxidation) attacks the sulfuryl group, breaking the N-S bond and releasing the triethylamine base. bham.ac.uk This dual functionality as both a sulfating agent and a latent base is a key feature of its reactivity. researchgate.net

Kinetic and Thermodynamic Studies of Reactions

Kinetic and thermodynamic analyses provide quantitative data on reaction rates, activation barriers, and the influence of reaction conditions, offering deeper mechanistic insight into processes catalyzed or mediated by triethylamine and related compounds.

Kinetic studies have been conducted on various reactions involving triethylamine to determine key parameters such as rate constants and activation energies. For example, the aqueous phase oxidation of triethylamine by hydroxyl (OH) radicals has been investigated, yielding specific rate constants for both the neutral (TEA) and protonated (TEAH⁺) forms. acs.org

A detailed kinetic and thermodynamic study was performed on the acetolysis of epichlorohydrin catalyzed by triethylamine in various aprotic solvents. researchgate.net The study established the reaction's kinetic law and determined the catalytic rate constants across a range of temperatures (313–353 K). The activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), were calculated from the temperature dependence of the rate constants using the Arrhenius and Eyring equations. The results showed that an increase in both temperature and solvent polarity accelerates the reaction. researchgate.net

Below is a table summarizing the kinetic and activation parameters for this reaction in different solvent systems.

| Solvent System (1:1 vol.) | Temperature (K) | Catalytic Rate Constant, kcat (M-2·s-1) | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J·mol-1·K-1) | ΔG‡ (kJ/mol) |

|---|

Data adapted from a study on epichlorohydrin acetolysis. researchgate.net ECH: Epichlorohydrin, THF: Tetrahydrofuran, NB: Nitrobenzene.

Similarly, the kinetics of the triethylamine-catalyzed Michael addition of benzenethiol to 1-(2-nitrovinyl)benzene in acetonitrile showed that the reaction is first order with respect to the thiol, the vinyl compound, and the triethylamine catalyst. researchgate.net The proposed mechanism involves the formation of an ion-pair between benzenethiol and triethylamine, which then acts as the active nucleophile. researchgate.net

The enthalpy-entropy compensation (EEC) effect is a phenomenon observed in a series of closely related chemical reactions or processes where a linear relationship exists between the enthalpy (ΔH) and entropy (ΔS) of activation or reaction. wikipedia.org This means that a more favorable (more negative) enthalpy change is often offset by a less favorable (more negative) entropy change, leading to smaller net changes in the Gibbs free energy (ΔG). wikipedia.orgresearchgate.net

This effect was explicitly observed in the kinetic study of the triethylamine-catalyzed acetolysis of epichlorohydrin. researchgate.net When the activation parameters (ΔH‡ and ΔS‡) were determined in different aprotic solvents (ECH:THF, ECH, and ECH:NB), a plot of ΔH‡ versus ΔS‡ yielded a straight line. This linear correlation is characteristic of an enthalpy-entropy compensation effect. The existence of such an effect suggests that a single, consistent mechanism of catalysis by triethylamine is operative across the different solvent environments. researchgate.net The isokinetic temperature (β), derived from the slope of the compensation plot, was determined to be 321 ± 32 K, which falls within the experimental temperature range, indicating a significant interplay between the enthalpic and entropic contributions to the activation barrier. researchgate.net

The following table presents the activation parameters that demonstrate this compensation effect.

| Solvent System | ΔH‡ (kJ/mol) | ΔS‡ (J·mol-1·K-1) | ΔG‡ at 333K (kJ/mol) |

|---|---|---|---|

| ECH:THF | 42.7 | -193.3 | 107.1 |

| ECH | 47.4 | -175.7 | 105.9 |

| ECH:NB | 50.1 | -163.6 | 104.6 |

Data adapted from a study on epichlorohydrin acetolysis. researchgate.net Despite significant variations in ΔH‡ and ΔS‡, the ΔG‡ values remain relatively constant, illustrating the compensation effect.

This phenomenon underscores the importance of considering both enthalpic and entropic factors when analyzing reaction mechanisms, particularly in solution-phase catalysis where solvent-solute interactions play a critical role.

Interplay of Structure and Reactivity

The reactivity of this compound is intrinsically linked to its unique molecular architecture. As an ionic compound, it consists of a triethylammonium (B8662869) cation ([ (CH₃CH₂)₃NH]⁺) and a sulfamate anion ([NH₂SO₃]⁻). This structure dictates its behavior in chemical reactions, influencing not only the types of reactions it undergoes but also the selectivity and efficiency of these transformations. The interplay between its ionic nature and the surrounding solvent environment is crucial in understanding its mechanistic pathways.

The ionic character of this compound plays a pivotal role in directing the selectivity of reactions in which it participates. The distinct cationic and anionic components can interact differently with reactants, intermediates, and transition states, thereby influencing the reaction pathway.

The triethylammonium cation, with its bulky ethyl groups, can exert significant steric influence, potentially blocking certain reaction sites and favoring others. This steric hindrance can be a key factor in achieving high regioselectivity or stereoselectivity in organic synthesis. For instance, in reactions where this compound acts as a catalyst or reagent, the approach of a substrate to the reactive sulfamate anion can be sterically guided by the triethylammonium counterion.

Furthermore, the electrostatic interactions between the ionic components of this compound and polar or charged species in a reaction mixture can stabilize specific transition states. This stabilization can lower the activation energy for a particular pathway, leading to enhanced reaction rates and selectivity for the desired product. The ability of the triethylammonium cation to engage in hydrogen bonding, albeit weakly, can also contribute to the stabilization of anionic intermediates or transition states.

Research on related amine salts has shown that the nature of the cation can significantly impact the E/Z selectivity in enolization reactions and diastereoselectivity in subsequent aldol condensations. nih.gov While direct studies on this compound are limited, it is reasonable to infer that its ionic character would similarly govern selectivity in analogous transformations.

Table 1: Hypothesized Influence of Ionic Character on Reaction Selectivity

| Reaction Type | Potential Influence of this compound's Ionic Character | Expected Outcome |

| Sulfamoylation | The triethylammonium cation may sterically direct the approach of the substrate to the sulfamate anion. | Increased regioselectivity in the sulfamoylation of polyfunctional molecules. |

| C-N Bond Formation | Electrostatic stabilization of charged intermediates by the ion pair. | Enhanced reaction rates and yields for specific amine products. |

| Ring-opening Reactions | The ionic nature could facilitate the cleavage of specific bonds in heterocyclic compounds. | Selective formation of functionalized amines. researchgate.net |

This table is illustrative and based on established principles of ionic reactivity, as direct experimental data for this compound in these specific contexts is not extensively available in the provided search results.

In polar protic solvents, such as water or alcohols, this compound is likely to be well-solvated and exist as dissociated ions. The solvent molecules can form hydrogen bonds with both the triethylammonium cation and the sulfamate anion, effectively separating them. This can lead to reaction mechanisms where the sulfamate anion acts as a "naked" nucleophile, exhibiting high reactivity.

Conversely, in nonpolar or weakly polar aprotic solvents, this compound is expected to exist predominantly as a tight ion pair. In this state, the reactivity of the sulfamate anion may be attenuated due to its close association with the bulky triethylammonium cation. The reaction mechanism might then proceed through a pathway involving the intact ion pair, which could lead to different selectivity compared to reactions in polar protic solvents. The use of triethylamine in conjunction with other reagents in solvents of low dielectric constant has been shown to influence reaction outcomes.

The dielectric constant of the solvent also plays a crucial role. Solvents with high dielectric constants facilitate charge separation and can stabilize charged transition states, thereby accelerating reactions that proceed through such intermediates. In contrast, reactions that involve a decrease in charge in the transition state may be favored in less polar solvents.

Table 2: Predicted Solvent Effects on this compound Reactivity

| Solvent Type | Dielectric Constant (ε) | Expected State of this compound | Predicted Impact on Reactivity |

| Polar Protic (e.g., Water) | High | Dissociated ions | High reactivity of the sulfamate anion as a nucleophile. |

| Polar Aprotic (e.g., DMF) | High | Solvated ions, some ion pairing | Moderate to high reactivity, potential for altered selectivity due to specific solvent-ion interactions. |

| Nonpolar Aprotic (e.g., Toluene) | Low | Tight ion pairs | Lower reactivity, mechanism likely involves the ion pair, potentially leading to different selectivity. |

This table provides a general prediction of solvent effects based on fundamental principles of physical organic chemistry. Specific experimental validation for this compound is necessary for confirmation.

The interplay between the ionic nature of this compound and the surrounding solvent medium is a key area for mechanistic investigation. Understanding these effects is crucial for optimizing reaction conditions and achieving desired chemical transformations with high efficiency and selectivity.

**applications of Triethylamine Sulfamate in Advanced Chemical Disciplines**

Applications in Advanced Organic Synthesis Methodologies

In the realm of organic synthesis, the components of triethylamine (B128534) sulfamate (B1201201)—the triethylammonium (B8662869) cation and the sulfamate anion—are leveraged in distinct yet complementary ways as reagents, catalysts, and precursors for valuable chemical building blocks.

Triethylamine sulfamate serves as a key reagent in the synthesis of sulfamate esters, which are important functional groups in medicinal chemistry and organic synthesis. A general and effective method involves the preparation of triethylammonium sulfamate salts, which are then activated for reaction with nucleophiles like alcohols and phenols. nih.gov For instance, triethylammonium sulfamate can be activated with triphenylphosphine (B44618) ditriflate, generated in situ. This activated intermediate readily reacts with primary alcohols, such as n-pentanol, in the presence of excess triethylamine to yield the corresponding sulfamate ester in high yields. nih.gov

The use of triethylamine as a base is also a cornerstone in sulfamoylation reactions that use sulfamoyl chloride. researchgate.net In these functionalization strategies, triethylamine acts as an acid scavenger, neutralizing the hydrogen chloride byproduct and facilitating the reaction. researchgate.netwikipedia.org This approach is widely used for the derivatization of alcohols and phenols. researchgate.net Furthermore, sulfamate-containing molecules are precursors for cyclization reactions, such as C-H amination, to form complex heterocyclic structures. researchgate.netnih.gov The initial installation of the sulfamate group frequently relies on base-promoted condensation reactions where triethylamine is a common choice. nih.gov

Triethylamine and its corresponding salts, known as triethylammonium salts, are effective catalysts in a variety of organic transformations. wikipedia.orgguidechem.comalphachem.biz As a protic ionic liquid, this compound can function as a Brønsted acid catalyst. Triethylammonium-based ionic liquids, such as triethylammonium sulfate (B86663) and dihydrogen phosphate, have been successfully applied as both the catalyst and the reaction medium for Fischer esterification reactions. researchgate.net These ionic liquids facilitate the separation of the ester product, which forms a distinct phase. researchgate.net

In a similar vein, triethylamine-bonded sulfonic acid has been demonstrated as an efficient, homogeneous Brønsted acidic ionic liquid catalyst for one-pot multi-component reactions, such as the synthesis of tetrahydrobenzo[a]xanthen-11-ones. researchgate.net The combination of catalytic triethylamine with its conjugate acid, triethylammonium hydrochloride, has been used to promote the cyclization of unsaturated hydroperoxides to form 1,2-dioxanes. acs.orgnih.gov In these cases, the triethylammonium salt is believed to play a crucial role by protonating reactive intermediates to minimize side reactions. acs.orgnih.gov Triethylamine is also a well-established N-base catalyst for synthesizing complex heterocyclic molecules like pyrano[2,3-d]pyrimidine derivatives through multicomponent reactions. jmaterenvironsci.comresearchgate.net

This compound is a valuable precursor for the synthesis of more complex, functionalized molecules. A notable industrial application is in the preparation of acetoacetamide-N-sulfonic acid triethylamine salt, a key intermediate in the production of the artificial sweetener acesulfame (B1210027) potassium. google.com The process involves the reaction of ammonium (B1175870) sulfamate, formed from sulfamic acid and triethylamine, with diketene. google.com

Furthermore, the methodology of activating triethylammonium sulfamate with triphenylphosphine ditriflate allows for its use as a precursor to a wide array of sulfamate esters by reacting it with various alcohols. nih.gov This strategy highlights its role as a foundational building block. Sulfamates and primary sulfonamides, whose synthesis often involves reagents prepared using triethylamine acs.org, are themselves precursors to other important chemical classes. For example, primary sulfonamides can be converted into sulfonylureas, which are used in medications and herbicides, or transformed into sulfonyl chlorides and fluorides. nih.gov

Electrochemical Studies of this compound as a Component of Ionic Liquids

This compound is classified as a protic ionic liquid (PIL), a class of materials composed entirely of ions that are of significant interest as electrolytes in electrochemical devices like fuel cells. researchgate.netingentaconnect.com The electrochemical properties of these PILs, such as their operational voltage window and ion transport capabilities, are critical for their application.

The electrochemical window (EW) defines the voltage range within which an electrolyte remains stable without undergoing oxidation or reduction. nih.gov For PILs based on the triethylammonium cation, such as triethylammonium sulfate (TEAS), the EW is a key parameter. researchgate.net The electrochemical window of TEAS has been determined using cyclic voltammetry at both platinum (Pt) and gold (Au) working electrodes. researchgate.net Research shows that the width of the electrochemical window is dependent on temperature, generally decreasing as the temperature increases. researchgate.netingentaconnect.com This narrowing is often attributed to the increased rate of electrolysis of trace water within the ionic liquid at higher temperatures. researchgate.net Triethylammonium-based PILs with sulfonic acid anions are noted for having wide electrochemical windows, a desirable property for electrolyte applications. researchgate.net

The table below presents the electrochemical windows for triethylammonium sulfate (TEAS) at various temperatures.

| Temperature (K) | Electrode | Electrochemical Window (V) |

|---|---|---|

| 333 | Pt | 1.80 |

| 343 | Pt | 1.71 |

| 353 | Pt | 1.64 |

| 363 | Pt | 1.58 |

| 333 | Au | 1.90 |

| 343 | Au | 1.82 |

| 353 | Au | 1.75 |

| 363 | Au | 1.68 |

Data sourced from Khan et al. (2021). researchgate.net

Ionic conductivity is a measure of an electrolyte's ability to conduct an electric current via ion movement, a critical factor for its performance in electrochemical devices. Triethylammonium-based PILs exhibit excellent ionic conductivity that increases with temperature. researchgate.netingentaconnect.com This temperature dependence typically follows the Arrhenius equation. researchgate.net For example, the ionic conductivity of triethylammonium sulfate (TEAS) increases significantly from 1.1 mS/cm at 343 K to 4.0 mS/cm at 393 K. researchgate.net

The table below details the ionic conductivity of triethylammonium sulfate (TEAS) at different temperatures.

| Temperature (K) | Ionic Conductivity (mS/cm) |

|---|---|

| 343 | 1.1 |

| 353 | 1.4 |

| 363 | 1.9 |

| 373 | 2.5 |

| 383 | 3.4 |

| 393 | 4.0 |

Data sourced from Khan et al. (2021). researchgate.net

The transport properties of these ionic liquids are also characterized by the self-diffusion coefficients of the constituent ions. Studies on alkyltriethylammonium-based ionic liquids using techniques like Nuclear Magnetic Resonance (NMR) spin-lattice relaxation have determined the relative cation-anion translation diffusion coefficients. nih.govmdpi.com These coefficients provide insight into the correlated movement of ions within the liquid. For a series of alkyltriethylammonium bis(trifluoromethanesulfonyl)imide ([TEA-Cn][TFSI]) ionic liquids, the diffusion coefficients were found to be in the range of 10⁻¹¹ to 10⁻¹³ m²/s depending on the alkyl chain length and temperature. mdpi.com

The table below shows representative relative cation-anion translation diffusion coefficients for triethylhexylammonium bis(trifluoromethanesulfonyl)imide ([TEA-C6][TFSI]) at various temperatures.

| Temperature (K) | Diffusion Coefficient (DtransCA) (10-11 m2/s) |

|---|---|

| 293 | 1.10 |

| 303 | 1.85 |

| 313 | 3.10 |

| 323 | 4.75 |

| 333 | 7.00 |

| 343 | 9.70 |

Data representative of triethylammonium-based ionic liquids, sourced from Kruk et al. (2022). mdpi.com

Voltammetric Studies (Cyclic Voltammetry, Microelectrode Voltammetry) for Redox Processes

Voltammetric techniques are crucial for characterizing the electrochemical behavior of ionic compounds like this compound. Cyclic voltammetry (CV), in particular, is employed to determine the electrochemical window of related triethylammonium salts, such as triethylammonium sulfate (TEAS), which is a protic ionic liquid. researchgate.net This window defines the potential range within which the electrolyte is stable and does not undergo oxidation or reduction, a fundamental parameter for any electrochemical application. researchgate.net Studies on TEAS using platinum and gold disc electrodes reveal its anodic and cathodic potential limits. researchgate.net The redox processes observed at these limits are often associated with the oxidation of trace water within the sample or the decomposition of the constituent ions. researchgate.net

The direct oxidation of trialkylamines has also been investigated using microelectrode voltammetry. utexas.edu This technique is suitable for studying reaction kinetics and mechanisms at an analytical level. utexas.edu For this compound, these methods would allow for the investigation of the separate redox processes of the triethylammonium cation and the sulfamate anion. The oxidation of the triethylammonium cation would be studied to understand the stability and electron transfer mechanisms, which may involve deprotonation steps following an initial electron transfer to form a radical cation. utexas.edu Similarly, the electrochemical behavior of the sulfamate anion at the anode could be characterized to determine its oxidation potential and subsequent reaction pathways. The data from such studies provide insight into the compound's suitability as a supporting electrolyte or reactant in electrochemical systems. nih.gov

Potential in Electrochemical Synthesis and Energy Storage Research

The properties of this compound suggest its potential utility in electrochemical synthesis and energy storage. As a salt, it can function as a supporting electrolyte, providing ionic conductivity for electrochemical reactions. Protic ionic liquids based on the triethylammonium cation, such as triethylammonium hydrogen sulfate, are noted for their excellent ionic conductivity, which increases with temperature. researchgate.netmatec-conferences.org This characteristic is highly desirable for electrolytes used in devices like fuel cells and batteries. researchgate.net The electrochemical stability, determined by voltammetry, is a key factor in its viability for these applications. researchgate.net

In the realm of electrochemical synthesis, triethylamine salts serve as versatile components. For instance, the related compound triethylamine hydrofluoride (Et3N-3HF) is used as a safe and effective fluoride (B91410) source for the electrochemical synthesis of sulfonyl fluorides from sulfinic salts under oxidant-free conditions. tcsedsystem.edu This suggests a parallel role for this compound, where it could act as a reactant or a component of the electrolyte medium in various electrosynthetic processes. Its ability to dissolve in different organic solvents enhances its applicability in diverse reaction systems for organic electrosynthesis. wikipedia.org The development of new energy storage and conversion materials is a key research area, and the study of phenomena at electrochemical interfaces is critical to improving device performance. iapchem.org

Role in Materials Science and Environmental Chemistry Research

Chemical Aspects in Polymerization and Resin Curing Systems

Triethylamine (TEA), the precursor base to this compound, plays a significant role as a catalyst in polymerization and the curing of resins. wikipedia.org It is commonly used to catalyze the formation of polyurethane foams and epoxy resins. wikipedia.org In these systems, TEA's basicity is a key chemical aspect. Many polymerization catalyst systems are sensitive to acidic impurities or moisture, which can deactivate the catalyst. bdmaee.net TEA functions as a proton scavenger, neutralizing acids to form a triethylammonium salt, such as this compound if a sulfonic acid group is present. bdmaee.net

This acid-neutralizing capability is critical in various polymerization reactions. For example, in the synthesis of esters and amides from acyl chlorides, the reaction produces hydrogen chloride, which is neutralized by TEA to form triethylamine hydrochloride. wikipedia.org Similarly, in epoxy resin systems cured with amine agents, tertiary amines like TEA can act as catalysts to accelerate the epoxy reaction. google.com While primary and secondary amines react to form the crosslinked polymer network, tertiary amines promote the polymerization of epoxy groups. threebond.co.jp Studies have also shown that both TEA and its hydrochloride salt can effectively catalyze the melt polymerization of carbonate monomers like trimethylene carbonate, often outperforming traditional catalysts like stannous octoate. researchgate.net

Application in Ion-Interaction Chromatography for Chemical Separations

This compound is well-suited for use in ion-interaction chromatography, also known as ion-pair chromatography (IPC). welch-us.com In this technique, triethylamine and its salts function as cationic ion-pairing reagents in the mobile phase to facilitate the separation of anionic analytes on reversed-phase columns (e.g., C18). wikipedia.orgamazonaws.comsci-hub.st The mechanism involves the protonated triethylamine (the triethylammonium cation) forming a neutral ion pair with an anionic analyte, such as an aromatic sulfonate or a sulfonated dye. amazonaws.comsci-hub.st This neutral complex has a greater affinity for the nonpolar stationary phase, leading to increased retention and enabling the separation of otherwise poorly retained or co-eluted analytes. welch-us.comamazonaws.com

The concentration of triethylamine in the mobile phase directly influences the retention of analytes; increasing the concentration of the triethylammonium cation increases the retention of anions while decreasing the retention of cations. sci-hub.st A key advantage of using triethylamine as an ion-pairing reagent is its volatility. wikipedia.org This property makes it compatible with mass spectrometry (MS) detection, as non-volatile salts like tetrabutylammonium (B224687) can contaminate the MS interface. amazonaws.com Triethylamine is considered a "small" ion-pairing reagent that allows for rapid column equilibration, making it practical for use in gradient elution methods. sci-hub.st

Investigation of Aerosol Particle Formation and Atmospheric Chemistry Reactions

Triethylamine is a volatile organic compound that participates in atmospheric chemistry, specifically in the formation of secondary aerosol particles. copernicus.org In the atmosphere, gaseous triethylamine can react with common acids such as sulfuric acid and nitric acid through acid-base reactions to form particles of triethylammonium salts, including triethylammonium sulfate. epa.govtandfonline.com These reactions are a significant pathway for gas-to-particle conversion and play a role in new particle formation events, particularly in regions with high amine concentrations. epa.govcopernicus.org

Laboratory studies using electrodynamic balances have investigated the uptake of triethylamine by existing aerosol particles. tandfonline.com The physical state of the particle and the relative humidity (RH) are crucial factors. For instance, the uptake of TEA by aqueous ammonium salt droplets at 50% or 75% RH can lead to mass increases of over 90%, indicating a complete displacement of ammonium by the triethylammonium ion. tandfonline.com In contrast, the reaction with crystalline solid particles is much less efficient due to hindered mass transfer. tandfonline.com These studies are essential for understanding how amines contribute to the composition and growth of atmospheric aerosols, which have implications for air quality and climate. researchgate.netnih.govacs.org

| Initial Aerosol Particle | Physical State | Relative Humidity (RH) | Observed Mass Increase | Resulting Product |

|---|---|---|---|---|

| Ammonium Sulfate [(NH₄)₂SO₄] | Aqueous Droplet | 50% | >90% | Triethylammonium Sulfate |

| Ammonium Bisulfate [NH₄HSO₄] | Aqueous Droplet | 50% | >90% | Triethylammonium Sulfate |

| Ammonium Nitrate [NH₄NO₃] | Aqueous Droplet | 50% | >90% | Triethylammonium Nitrate |

| Ammonium Sulfate [(NH₄)₂SO₄] | Crystalline Solid | - | <5% | Minimal Reaction |

| Ammonium Nitrate [NH₄NO₃] | Amorphous Solid | <3% | >90% | Triethylammonium Nitrate |

Data sourced from studies on the displacement of ammonium in aerosol particles by triethylamine vapor. tandfonline.com

Studies on Interfacial Phenomena and Adsorption at Chemical Interfaces

The ionic nature of this compound makes it surface-active, influencing phenomena at chemical interfaces. The mass transfer of triethylamine across a non-aqueous/aqueous interface (e.g., n-decane/water) is significantly affected by the adsorption and desorption of the ionized TEA molecules at that interface. nih.gov The amphiphilic structure of the protonated triethylammonium cation allows it to accumulate at the liquid-liquid interface, altering its properties. nih.gov The equilibrium state of this adsorption process at the n-decane/water interface can be effectively described by the Langmuir adsorption isotherm. nih.gov

The ability of triethylamine salts to act as surfactants and reduce interfacial tension (IFT) has been quantified in various studies. nih.govmdpi.com For example, triethylamine itself can lower the IFT between an oil phase and water. nih.govmdpi.com A related compound, switchable-hydrophilicity triethylamine ([Et3NH][HCO3]), also functions as a surfactant, and its presence can enhance the adsorption of other surface-active species like asphaltenes at the oil/water interface, demonstrating a synergistic effect. nih.govmdpi.com This behavior is crucial in applications such as emulsion stabilization and enhanced oil recovery, where the modification of interfacial properties is key. nih.govmdpi.com The study of surfactant adsorption is fundamental to understanding these processes and predicting the behavior of compounds like this compound in multiphase systems. nih.gov

| System | Initial Interfacial Tension (mN/m) | Final Interfacial Tension (mN/m) | Reference Compound |

|---|---|---|---|

| Oil-Water | 33.7 | 23.6 | Triethylamine (Et₃N) |

| Oil-Water | 33.7 | 13.2 | Switchable-Hydrophilicity Triethylamine (SHT) |

| Asphaltene Solution-Water | 23.9 | 21.6 | Switchable-Hydrophilicity Triethylamine (SHT) |

Data sourced from studies on the effect of triethylamine and its derivatives on oil-water interfacial tension (IFT). nih.govmdpi.com

Future Directions and Emerging Research Avenues for Triethylamine Sulfamate

The exploration of novel chemical compounds with versatile applications is a cornerstone of materials science and synthetic chemistry. Triethylamine (B128534) sulfamate (B1201201), a compound combining the structural features of a tertiary amine and a sulfamate group, stands at the frontier of emerging research. While extensive dedicated studies on this specific compound are nascent, its constituent moieties and related structures, such as triethylammonium (B8662869) hydrogen sulfate (B86663), provide a strong foundation for predicting its future research trajectories. The following sections outline key areas where triethylamine sulfamate is poised to make a significant impact, driven by the principles of green chemistry, advanced computational methods, and the quest for high-performance materials.

Q & A

Q. What is the role of triethylamine in synthesizing sulfamate esters, and how does its stoichiometry influence reaction efficiency?

Triethylamine (Et₃N) acts as a base to neutralize HCl generated during sulfamate ester synthesis, facilitating the reaction between sulfamic acid salts and alcohols. Optimal conditions involve using 3.0 equivalents of Et₃N to ensure complete deprotonation and prevent side reactions, such as premature hydrolysis of intermediates. For example, in the activation of sulfamic acid salts with triphenylphosphine ditriflate, triethylamine enables >95% yield of sulfamate esters under anhydrous, low-temperature (−78 °C) conditions . Researchers should monitor pH and byproduct formation (e.g., triethylammonium chloride) via filtration or aqueous workup to isolate pure products.

Q. How does triethylamine sulfamate interact with solvents, and what criteria guide solvent selection for its reactions?

this compound’s solubility varies with solvent polarity. Polar aprotic solvents (e.g., DMF, THF) are preferred for reactions requiring nucleophilic activation, as they stabilize intermediates without competing with the sulfamate group. For example, in Pd-catalyzed Suzuki-Heck reactions, THF enhances reaction rates by coordinating to palladium centers . Solvent selection should be validated through solubility tests (e.g., cloud-point analysis) and compatibility with reagents (e.g., avoiding protic solvents that may hydrolyze sulfamate esters).

Q. What safety precautions are critical when handling this compound in laboratory settings?